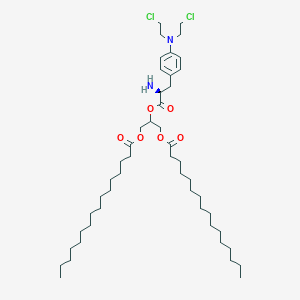![molecular formula C8H7N3O B137457 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone CAS No. 146874-38-6](/img/structure/B137457.png)
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains both nitrogen and carbon atoms in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone involves its ability to bind to and inhibit the activity of certain enzymes. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can result in various biological effects.
Biochemical and Physiological Effects:
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit the activity of protein kinases and phosphodiesterases, which can lead to changes in cellular signaling pathways and gene expression. This can result in effects such as cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has advantages and limitations for lab experiments. Its ability to inhibit the activity of certain enzymes can be useful in studying various biological processes. However, its effects may be specific to certain cell types or signaling pathways, which can limit its applicability in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone. One direction is to study its effects on specific signaling pathways and gene expression in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Additionally, further research can be conducted to optimize its synthesis method and improve its efficacy and specificity.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can be useful in studying various biological processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
146874-38-6 |
|---|---|
Produktname |
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone |
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-8-6(2-3-9-7)10-4-11-8/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
WTOOGKIOBGXDDY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1N=CN2 |
Kanonische SMILES |
CC(=O)C1=NC=CC2=C1N=CN2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)






